molecular formula C26H28N2O5 B2896452 1-(3-Methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 881440-86-4

1-(3-Methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2896452
CAS RN: 881440-86-4
M. Wt: 448.519
InChI Key: WSFDVWRLZJSTCT-UHFFFAOYSA-N
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Description

Pyrrole is a biologically active scaffold known for its diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .


Synthesis Analysis

Pyrrolo [3,4-c]pyrrole-1,3 (2H,5H)-dione (1,3-DPP) was used as a building block to construct copolymers with a quaterthiophene unit .


Molecular Structure Analysis

The structure of pyrrole-containing compounds is related to the 3,6-diaryl moieties . The effect of electron-donor and electron-acceptor groups on the aryl moieties has been investigated through maximum absorption wavelengths .


Chemical Reactions Analysis

Pyrrole, as an aromatic heterocycle, follows the Hückel 4n + 2 rule to explain its aromaticity .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can vary widely depending on their specific structures .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactivity

The synthesis and chemical reactivity of related heterocyclic compounds have been extensively studied, providing valuable insights into potential synthetic pathways and applications of similar compounds. For instance, Kobayashi et al. (2001) detailed an efficient method for constructing the 1H-naphtho[2,3-c]pyran-5,10-dione system, showcasing the synthetic versatility of similar heterocyclic compounds in producing complex molecules that could have applications in material science and pharmaceuticals (K. Kobayashi et al., 2001).

Photophysical Properties and Materials Science Applications

Conjugated polymers containing heterocyclic units like the one have been studied for their photoluminescent properties and applications in optoelectronic devices. For example, Beyerlein et al. (2000) synthesized a series of π-conjugated polymers incorporating diketopyrrolopyrrole (DPP) and phenylene units, demonstrating their potential in electronic applications due to their strong photoluminescence and good processability (T. Beyerlein & B. Tieke, 2000).

Bioactivity and Pharmaceutical Applications

The structural features of the specified compound suggest potential bioactivity, given the known biological relevance of morpholine and chromeno[2,3-c]pyrrole derivatives. Though direct studies on this compound are not available, research on similar structures, such as the synthesis and bioactivity of novel strobilurin derivatives containing the pyrrolidine-2,4-dione moiety, hint at possible antifungal or pharmaceutical applications. Guihua et al. (2014) synthesized β-methoxyacrylate derivatives with fungicidal activity, underscoring the potential of such compounds in developing new bioactive molecules (L. Guihua et al., 2014).

Environmental and Corrosion Applications

Derivatives of pyrrole-diones, like the 1H-pyrrole-2,5-dione derivatives studied by Zarrouk et al. (2015), have been identified as efficient organic inhibitors for carbon steel corrosion in acidic media. This suggests potential applications of the specified compound in corrosion inhibition, which is crucial for extending the life of metal structures in harsh chemical environments (A. Zarrouk et al., 2015).

Mechanism of Action

Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .

Safety and Hazards

The safety and hazards associated with pyrrole derivatives would depend on their specific structures and uses. It’s always important to refer to the relevant safety data sheets for specific compounds .

Future Directions

Due to the diversity of pyrrole and pyrrolidine analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .

properties

IUPAC Name

1-(3-methoxyphenyl)-7-methyl-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5/c1-17-7-8-21-20(15-17)24(29)22-23(18-5-3-6-19(16-18)31-2)28(26(30)25(22)33-21)10-4-9-27-11-13-32-14-12-27/h3,5-8,15-16,23H,4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFDVWRLZJSTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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